
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing fluorine and trifluoromethyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
科学的研究の応用
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Fluoro-5-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile
- 4-Fluoro-5-methyl-3-(trifluoromethyl)benzo[b]thiophene
Uniqueness
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is unique due to its specific combination of fluorine and trifluoromethyl groups within the oxazole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups can enhance the compound’s stability, lipophilicity, and potential biological activity.
特性
分子式 |
C5H3F4NO |
|---|---|
分子量 |
169.08 g/mol |
IUPAC名 |
4-fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F4NO/c1-2-3(6)4(10-11-2)5(7,8)9/h1H3 |
InChIキー |
HCWDXJCFSOKXDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)

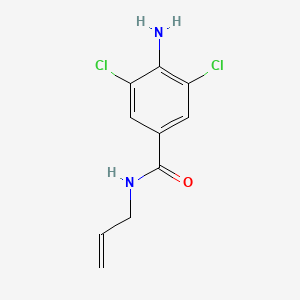
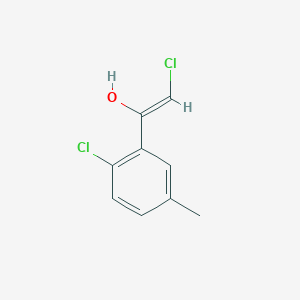
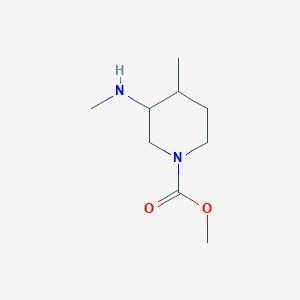
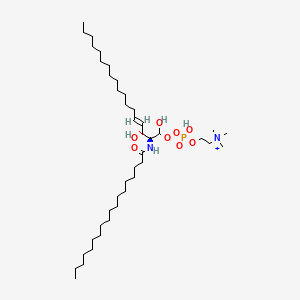
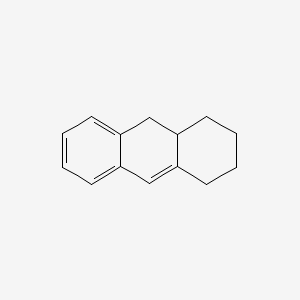

![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
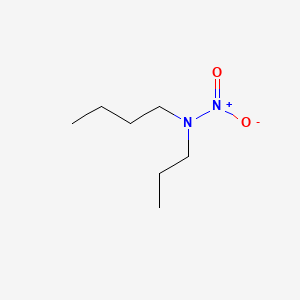
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)

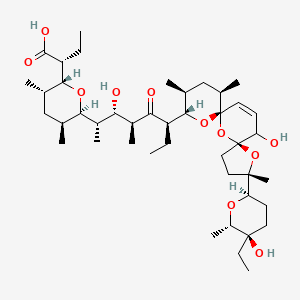
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
